C.I. Acid Yellow 172 chemical properties and structure
C.I. Acid Yellow 172 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 172 is a synthetic dye belonging to the single azo class of compounds.[1] It is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[1] Its chemical structure, characterized by the presence of an azo group (-N=N-) as a chromophore, imparts a vibrant yellow color. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and available toxicological data for C.I. Acid Yellow 172, intended to serve as a valuable resource for professionals in research and development.
Chemical Structure and Properties
C.I. Acid Yellow 172 is chemically identified as 2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonic acid.[2] The molecule contains two sulfonic acid groups, which are responsible for its solubility in water and its classification as an acid dye. The presence of chlorine atoms and a sulfonamide group further influences its chemical characteristics and dyeing properties.
Chemical and Physical Data
| Property | Value | Source |
| C.I. Name | Acid Yellow 172 | [1] |
| C.I. Number | 18969 | [1] |
| CAS Number | 15792-51-5 | [1] |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [1] |
| Molecular Weight | 604.42 g/mol | [1] |
| Synonyms | Acid Yellow 3GX, Acid Yellow 3GL, Yellow E-GPL | |
| Molecular Structure Class | Single Azo | [1] |
Experimental Protocols
Synthesis of C.I. Acid Yellow 172
Step 1: Diazotization of 3-Aminobenzenesulfonamide
The first step is the diazotization of 3-aminobenzenesulfonamide. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) with the addition of sodium nitrite (B80452) to form the corresponding diazonium salt.
Step 2: Azo Coupling
The resulting diazonium salt is then coupled with 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1] The coupling reaction is generally performed under controlled pH and temperature conditions to ensure the formation of the desired azo dye.
A patent for a high-dissolvability acid yellow dye provides a general procedure for a similar synthesis, which can be adapted for C.I. Acid Yellow 172.[3] This process involves reacting the diazonium salt with the coupling component in an aqueous medium, followed by pH adjustment and heating to facilitate the reaction and subsequent isolation of the product, often by spray drying.[3]
Purification
For laboratory and research purposes, purification of the synthesized dye is crucial. Common methods for purifying water-soluble dyes like C.I. Acid Yellow 172 include:
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Recrystallization: Dissolving the crude product in a suitable solvent (e.g., water or a water-miscible organic solvent mixture) and allowing it to crystallize upon cooling or addition of a non-solvent.
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Chromatography: Techniques such as column chromatography using silica (B1680970) gel or alumina (B75360) can be employed to separate the dye from impurities.
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Flocculation: A patented method for purifying dye solutions involves the use of a flocculant, such as aluminum hydroxide (B78521) or ferric sulfate, to remove colloidal matters, followed by filtration or centrifugation.[4]
Analytical Methods
Characterization and purity assessment of C.I. Acid Yellow 172 can be performed using various analytical techniques:
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the separation and quantification of dyes. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a buffer) and a photodiode array (PDA) or UV-Vis detector would be appropriate for analysis.
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Spectroscopy:
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UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax) and quantify the dye concentration in solution based on Beer-Lambert law.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the azo group, sulfonic acid groups, and aromatic rings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed molecular structure of the dye.
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Toxicological Information
The toxicological profile of C.I. Acid Yellow 172 is not extensively documented in publicly available literature. However, as an azo dye, it falls into a class of compounds that have been subject to scrutiny regarding their potential health and environmental effects. Azo dyes can be metabolized, particularly under reductive conditions, to form aromatic amines, some of which are known to be mutagenic or carcinogenic.[5]
A study on the mutagenicity and genotoxicity of Acid Yellow 17 (a different but related azo dye) showed that while the parent dye was not mutagenic in the Ames test, its biodegradation products under certain conditions could induce DNA damage.[6] This highlights the importance of considering the metabolic fate of azo dyes when assessing their toxicological risk.
Given the limited specific data for C.I. Acid Yellow 172, a thorough toxicological evaluation, including cytotoxicity and genotoxicity assays, would be necessary for any application in drug development or other biomedical fields.
Visualizations
Logical Relationship: Synthesis of C.I. Acid Yellow 172
Caption: A diagram illustrating the two-step synthesis of C.I. Acid Yellow 172.
Experimental Workflow: Toxicological Assessment
Caption: A generalized workflow for the toxicological evaluation of an azo dye.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. PubChemLite - C.i. acid yellow 172 (C22H17Cl2N5O6S2) [pubchemlite.lcsb.uni.lu]
- 3. CN105176134A - High-dissolvability acid yellow dye and preparation method thereof - Google Patents [patents.google.com]
- 4. EP0181226A2 - Method for purification of dyes - Google Patents [patents.google.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Mutagenicity and genotoxicity of acid yellow 17 and its biodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
